4-Aminocinnamic Acid Hydrochloride: A Comprehensive Technical Guide on Structure, Synthesis, and Advanced Applications
4-Aminocinnamic Acid Hydrochloride: A Comprehensive Technical Guide on Structure, Synthesis, and Advanced Applications
Executive Summary
4-Aminocinnamic acid hydrochloride (4ACA·HCl) is a highly versatile, bifunctional aromatic compound that bridges the gap between pharmaceutical intermediate synthesis and the development of high-performance bio-based materials. Characterized by an extended conjugated
Physicochemical Profiling and Structural Causality
The structural behavior of 4ACA is heavily dictated by its protonation state. The hydrochloride salt form is specifically utilized in both biological assays and industrial scaling because the protonation of the para-amino group disrupts the highly stable, hydrogen-bonded crystal lattice of the free base, dramatically increasing aqueous solubility.
Table 1: Quantitative Physicochemical Data of 4ACA·HCl
| Property | Value | Causality / Scientific Significance |
| Molecular Formula | The HCl salt formulation ensures stoichiometric precision and prevents spontaneous auto-oxidation of the amine. | |
| Molecular Weight | 199.63 g/mol | Standardized metric for molarity calculations in enzymatic assays[1]. |
| Melting Point | 265–270 °C (dec.) | High thermal stability arises from extensive intermolecular hydrogen bonding and |
| Isomeric State | Predominantly (E)-isomer | The trans-configuration is thermodynamically favored due to reduced steric hindrance across the alkene bond. |
| UV Absorption | Extended conjugation from the benzene ring through the acrylic acid moiety allows robust HPLC-UV quantification. |
Biosynthetic Pathways and Enzymatic Conversion
Historically, aromatic amines were synthesized via the chemical reduction of nitrocinnamic acid—a process reliant on hazardous reagents and petroleum-based precursors. Modern biomanufacturing leverages genetically engineered Escherichia coli to construct an artificial metabolic pathway.
As detailed in3[3], the process begins with the conversion of biomass-derived glucose into 4-aminophenylalanine (4APhe) via the shikimate pathway, utilizing heterologous enzymes (PapA, PapB, PapC)[4]. The critical rate-limiting step is the subsequent deamination of 4APhe to 4ACA, catalyzed by Phenylalanine Ammonia-Lyase (PAL). Typically, PAL exhibits poor affinity for 4APhe due to the positive mesomeric (electron-donating) effect of the para-amino group, which destabilizes the transition state. However, utilizing specific PAL variants derived from the yeast Rhodotorula glutinis under optimized alkaline conditions (pH 8–9) successfully drives the equilibrium toward 4ACA production[3].
Fig 1. Biosynthetic pathway of 4ACA from glucose via engineered E. coli and PAL bioconversion.
Photochemical Reactivity and Polymer Science
A defining characteristic of 4ACA is its susceptibility to [2+2] photodimerization. According to Schmidt's topochemical postulates, for an olefin to undergo solid-state photodimerization, the double bonds must align parallel to one another at a distance of less than 4.2 Å.
While the free base of 4ACA is often photoinert due to unfavorable crystal packing, forming specific molecular salts (such as hydrogen sulfate or hydrochloride) alters the lattice geometry. This enables a single-crystal to single-crystal (SCSC) transformation under UV irradiation, yielding cyclobutane-1,3-dicarboxylic acid derivatives[5].
These photodimers are highly sought after in polymer science. When polymerized with dianhydrides, the resulting bio-based polyimides exhibit ultra-high thermal resistance, boasting
Applications in Drug Development and Therapeutics
Beyond polymer science, 4ACA·HCl is a vital intermediate in pharmaceutical drug development:
-
Antimicrobial Metal-Organic Frameworks (MOFs): 4ACA acts as a versatile ligand when reacted with transition metals like Zinc(II). The deprotonated carboxylate and the amino group function as bidentate bridging ligands, forming 2D and 3D porous coordination polymers. These MOFs exhibit potent antimicrobial activity by slowly releasing
ions, which disrupt microbial cell membranes and inactivate respiratory enzymes[7]. -
Heterocyclic API Synthesis: The
-unsaturated carbonyl system is an excellent Michael acceptor, making 4ACA a prime precursor for synthesizing complex heterocyclic compounds (e.g., quinolines and indoles) used in targeted therapeutics.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific causality-driven steps to ensure reproducibility.
Protocol 1: Enzymatic Bioconversion of 4APhe to 4ACA
This workflow isolates the bioconversion step to quantify PAL enzyme efficacy without interference from upstream glycolysis.
-
Strain Cultivation: Inoculate recombinant E. coli expressing Rhodotorula glutinis PAL into LB medium. Grow at 37 °C to an
of 0.6, then induce expression with IPTG. -
Cell Harvesting: Centrifuge at 5000 × g for 10 min. Wash the resting cells twice with 50 mM Tris-HCl buffer (pH 8.5). Causality: Washing removes residual media components and proteases that could degrade the substrate or product.
-
Bioconversion Reaction: Resuspend cells in Tris-HCl buffer. Add 4-aminophenylalanine (4APhe) to a final concentration of 10 mM. Causality: Maintaining the reaction at pH 8.0–9.0 is critical; it shifts the equilibrium of the ammonia elimination reaction forward and ensures the enzyme's active site remains in the optimal protonation state[3].
-
Reaction Termination: After 24 hours at 30 °C, terminate the reaction by adding 1 M HCl to drop the pH below 3.0. Causality: Acidification instantly denatures the PAL enzyme, halting the reaction, and converts the product entirely into 4ACA hydrochloride, maximizing its aqueous solubility for extraction.
-
Analytical Quantification: Centrifuge to remove cell debris. Analyze the supernatant via HPLC using a C18 reverse-phase column and UV detection at 280 nm against a standard curve of pure 4ACA·HCl.
Fig 2. Step-by-step experimental workflow for the enzymatic bioconversion of 4APhe to 4ACA.
Protocol 2: Solid-State Photodimerization of 4ACA Salts
-
Crystallization: Dissolve 4ACA in a minimal volume of 1 M HCl to form the hydrochloride salt. Allow slow solvent evaporation at room temperature to yield macrocrystals.
-
Topochemical Alignment: Select single crystals under a polarizing microscope. Causality: Only crystals with defect-free lattices will have the olefinic double bonds aligned precisely (< 4.2 Å apart) to allow for topochemical [2+2] cycloaddition[5].
-
Irradiation: Mount the selected crystal and irradiate with a high-pressure mercury lamp (
> 300 nm) for 48 hours. -
Monitoring: Confirm the single-crystal to single-crystal (SCSC) transformation via FTIR spectroscopy. Validation: The reaction is complete when the characteristic C=C stretch at ~1630
completely disappears, indicating full conversion to the cyclobutane dimer.
References
-
4-Aminocinnamic acid hydrochloride | C9H10ClNO2 | CID 6504402 - PubChem National Institutes of Health (NIH)[Link][1]
-
US 10053716 B2: 4-amino cinnamic acid production method using enzyme Japan Science and Technology Agency (JST)[3]
-
Biobased Polyimides from 4-Aminocinnamic Acid Photodimer | Macromolecules ACS Publications[Link][6]
-
Size Matters: [2 + 2] Photoreactivity In Macro- and Microcrystalline Salts of 4-Aminocinnamic Acid | Crystal Growth & Design ACS Publications[Link][5]
-
From 0D-complex to 3D-MOF: changing the antimicrobial activity of zinc(II) via reaction with aminocinnamic acids PubMed Central (PMC)[Link][7]
Sources
- 1. 4-Aminocinnamic acid hydrochloride | C9H10ClNO2 | CID 6504402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-AMINOCINNAMIC ACID HYDROCHLORIDE CAS#: 54057-95-3 [chemicalbook.com]
- 3. jst.go.jp [jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From 0D-complex to 3D-MOF: changing the antimicrobial activity of zinc(II) via reaction with aminocinnamic acids - PMC [pmc.ncbi.nlm.nih.gov]
